1,3-Dichloro-1,1,2,2,3-pentafluoropropane

Description

Significance within Halogenated Hydrocarbon Chemistry

Halogenated hydrocarbons are organic compounds containing at least one halogen atom, and they have been widely used as refrigerants, solvents, and in other industrial applications. libretexts.org 1,3-Dichloro-1,1,2,2,3-pentafluoropropane, also known as HCFC-225cb, holds significance within this class of compounds primarily as a solvent and cleaning agent. wikipedia.orgsmolecule.com Its utility stems from its physical properties, such as being a colorless, non-flammable liquid. ontosight.aifarnell.com

The compound's role as a replacement for CFC-113 highlights a critical period in industrial chemistry, navigating the transition away from highly ozone-depleting substances. nih.govoup.com While having a lower ozone depletion potential (ODP) than the CFCs it replaced, HCFC-225cb still possesses an ODP of 0.03, which is considered on the higher end for HCFCs. wikipedia.org Furthermore, it is a potent greenhouse gas, with a global warming potential (GWP) significantly higher than that of carbon dioxide. wikipedia.orgsmolecule.com The production and use of HCFC-225cb have therefore been subject to international regulations aimed at mitigating its environmental impact. ontosight.ai

Isomeric Diversity and Structural Considerations within HCFC-225 Compounds

The designation "HCFC-225" refers to a group of dichloropentafluoropropane isomers. Commercially, HCFC-225 is typically a mixture of two principal isomers: 3,3-dichloro-1,1,1,2,2-pentafluoropropane (B156229) (HCFC-225ca) and this compound (HCFC-225cb). techspray.comtechbriefs.com The arrangement of chlorine and fluorine atoms on the three-carbon propane (B168953) backbone gives rise to these different structural isomers, each with distinct properties. smolecule.com

The dichloropentafluoropropane molecule can exist in several structural forms depending on the placement of the two chlorine atoms. smolecule.com The most commercially relevant isomers are HCFC-225ca and HCFC-225cb. smolecule.comtechspray.com In addition to these, other less common isomers exist. smolecule.comoup.com The specific placement of the halogen atoms influences the physical and chemical properties of each isomer. smolecule.com

Below is a table summarizing the key structural isomers of dichloropentafluoropropane:

| Common Name | IUPAC Name | CAS Registry Number |

| HCFC-225ca | 3,3-Dichloro-1,1,1,2,2-pentafluoropropane | 422-56-0 |

| HCFC-225cb | This compound | 507-55-1 |

| HCFC-225aa | 1,1-Dichloro-2,2,3,3,3-pentafluoropropane | 128903-21-9 |

Data sourced from references smolecule.comnih.gov.

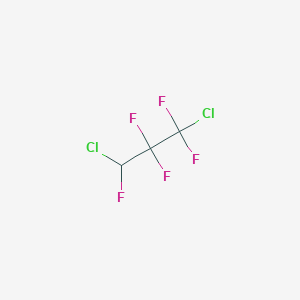

This compound (HCFC-225cb) is distinguished by the attachment of chlorine atoms at the 1 and 3 positions of the propane chain. smolecule.com This specific atomic arrangement results in a unique set of physical properties. It is a colorless liquid with a molecular weight of approximately 202.94 g/mol . smolecule.comnist.gov

The distinct structure of HCFC-225cb influences its physical properties, which differ slightly from its primary isomer, HCFC-225ca. For instance, studies have indicated that HCFC-225cb has a comparatively lower toxicity profile than HCFC-225ca, which has led to its preferential use in certain applications where human exposure is a consideration. smolecule.com

A comparative table of the physical properties of the two main HCFC-225 isomers is provided below:

| Property | HCFC-225cb | HCFC-225ca |

| Molecular Weight ( g/mol ) | 202.94 | 202.94 |

| Boiling Point (°C) | 56.0 | 51.0 |

| Melting Point (°C) | -96.9 | -94.0 |

| Density (g/cm³) | 1.56 | 1.55 |

| Refractive Index | 1.326 | 1.3248 |

Data sourced from reference smolecule.com.

Properties

IUPAC Name |

1,3-dichloro-1,1,2,2,3-pentafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2F5/c4-1(6)2(7,8)3(5,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIGKESMIPTWJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)Cl)(F)F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2F5, CF2ClCF2CFHCl | |

| Record name | 1,3-DICHLORO-1,1,2,2,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042028 | |

| Record name | 1,3-Dichloro-1,1,2,2,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3-dichloro-1,1,2,2,3-pentafluoropropane is a colorless odorless liquid. Nonflammable., Colorless, odorless liquid; [CAMEO] | |

| Record name | 1,3-DICHLORO-1,1,2,2,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Dichloro-1,1,2,2,3-pentafluoropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2789 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

56.1 °C | |

| Record name | 1,3-DICHLORO-1,1,2,2,3-PENTAFLUOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6977 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Liquid density= 1.56 g/ml @ 25 °C | |

| Record name | 1,3-DICHLORO-1,1,2,2,3-PENTAFLUOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6977 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

286.0 [mmHg], 2.86X10+2 mm Hg @ 25 °C | |

| Record name | 1,3-Dichloro-1,1,2,2,3-pentafluoropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2789 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DICHLORO-1,1,2,2,3-PENTAFLUOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6977 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

507-55-1 | |

| Record name | 1,3-DICHLORO-1,1,2,2,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Dichloro-1,1,2,2,3-pentafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=507-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HCFC 225cb | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,3-dichloro-1,1,2,2,3-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dichloro-1,1,2,2,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-1,1,2,2,3-pentafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DICHLORO-1,1,2,2,3-PENTAFLUOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6975BUY8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-DICHLORO-1,1,2,2,3-PENTAFLUOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6977 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-97 °C | |

| Record name | 1,3-DICHLORO-1,1,2,2,3-PENTAFLUOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6977 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Reaction Pathways for 1,3 Dichloro 1,1,2,2,3 Pentafluoropropane

Industrial Synthesis Routes and Precursors

The principal industrial route for the manufacture of dichloropentafluoropropanes (HCFC-225) is through the addition reaction of more readily available smaller molecules. This approach allows for the construction of the three-carbon backbone of the propane (B168953) molecule while introducing the required halogen atoms.

The primary industrial method for synthesizing 1,3-dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb) involves the addition of dichlorofluoromethane (B1207983) (HCFC-22) to tetrafluoroethylene (B6358150) (TFE). wikipedia.org This reaction yields a mixture of dichloropentafluoropropane isomers, including HCFC-225cb. The process is typically carried out in the presence of a catalyst to facilitate the reaction. A variety of catalysts have been explored for this process, including modified aluminum chloride catalysts. google.com

Laboratory and Novel Synthetic Approaches

While industrial synthesis focuses on large-scale production, laboratory and novel synthetic approaches often aim for higher purity of specific isomers or explore alternative reaction pathways. These methods can include the use of specialized reagents and catalysts to control the reaction's selectivity.

Detailed laboratory-specific synthetic routes for this compound are not extensively documented in publicly available literature, as the focus has largely been on the production and separation of the commercial isomer mixture known as HCFC-225. However, laboratory-scale synthesis would likely involve variations of the industrial addition reaction, potentially employing more refined catalytic systems or purification methods to isolate the desired HCFC-225cb isomer.

Novel approaches in the broader field of fluorocarbon synthesis are continuously being developed. These can include methods that offer greater control over stereochemistry or that proceed under milder reaction conditions. For dichloropentafluoropropanes, novel approaches could involve the selective halogenation of partially fluorinated propanes or propenes.

Isomerization Reactions of Dichloropentafluoropropane (HCFC-225)

A significant aspect of dichloropentafluoropropane chemistry is the isomerization of its various structural forms. Industrial synthesis typically produces a mixture of isomers, and subsequent processes are often employed to either separate these isomers or to convert less desirable isomers into more useful ones.

Gas-phase isomerization using metal oxide catalysts is a notable method for interconverting dichloropentafluoropropane isomers. For instance, a process has been developed for the isomerization of 2,2-dichloro-1,1,1,3,3-pentafluoropropane (B159064) (HCFC-225aa) to 1,1-dichloro-2,2,3,3,3-pentafluoropropane (HCFC-225ca) at temperatures at or below 290°C. google.com This type of reaction highlights the ability to transform one isomer into another, which can be crucial for producing a specific, desired compound from a mixed feedstock. While this example does not directly produce this compound, it demonstrates a key technology in the processing of HCFC-225 isomers.

It has also been noted that this compound (HCFC-225cb) can be isomerized to HCFC-225ca using a partially fluorinated aluminum chloride catalyst, although this particular method results in a low yield of approximately 10%. google.com

Another important reaction pathway involving isomer mixtures is selective dehydrofluorination. In a mixture of dichloropentafluoropropane isomers, it is possible to selectively react one isomer while leaving the others unchanged. For example, HCFC-225ca can be selectively dehydrofluorinated by reacting it with an aqueous alkali solution in the presence of a phase-transfer catalyst. google.com In this process, other isomers like HCFC-225cb and HCFC-225aa remain unreacted. google.com This demonstrates a method for the chemical separation and functionalization of a specific isomer from a complex mixture.

Catalytic Systems in Halogenated Propane Synthesis

For the synthesis of dichloropentafluoropropanes via the addition of dichlorofluoromethane to tetrafluoroethylene, various Lewis acid catalysts have been investigated. Activated zirconium oxide has been shown to be an effective catalyst for this reaction.

In the context of isomerization, metal oxides are key catalysts for gas-phase reactions. The specific metal oxide used can be selected from a range of elements, and the reaction conditions, such as temperature and pressure, are optimized for the desired conversion. For the liquid-phase isomerization of HCFC-225cb, a partially fluorinated aluminum chloride catalyst has been utilized. google.com

The table below summarizes the catalytic systems mentioned in the synthesis and reaction pathways of dichloropentafluoropropane isomers.

| Reaction Type | Catalyst | Precursors/Reactants | Products | Reference |

| Addition | Modified Aluminum Chloride | Dichlorofluoromethane, Tetrafluoroethylene | Dichloropentafluoropropane Isomers | google.com |

| Isomerization | Partially Fluorinated Aluminum Chloride | This compound (HCFC-225cb) | 1,1-Dichloro-2,2,3,3,3-pentafluoropropane (HCFC-225ca) | google.com |

| Gas-Phase Isomerization | Metal Oxide | 2,2-Dichloro-1,1,1,3,3-pentafluoropropane (HCFC-225aa) | 1,1-Dichloro-2,2,3,3,3-pentafluoropropane (HCFC-225ca) | google.com |

| Selective Dehydrofluorination | Phase-Transfer Catalyst (with aqueous alkali) | Mixture of HCFC-225 isomers including HCFC-225ca | Dehydrofluorinated product of HCFC-225ca | google.com |

Chemical Reactivity and Atmospheric Transformation Mechanisms of 1,3 Dichloro 1,1,2,2,3 Pentafluoropropane

Tropospheric Degradation Pathways

Once released into the atmosphere, 1,3-dichloro-1,1,2,2,3-pentafluoropropane resides primarily in the troposphere as a vapor due to its high vapor pressure. wikipedia.org Its degradation in this atmospheric layer is predominantly governed by its reaction with hydroxyl radicals.

The primary sink for this compound in the troposphere is its reaction with photochemically produced hydroxyl (OH) radicals. wikipedia.orgnasa.gov This reaction involves the abstraction of the sole hydrogen atom from the molecule, initiating a cascade of subsequent reactions. The rate of this initial reaction is a key determinant of the compound's atmospheric lifetime.

The rate constant for the gas-phase reaction between HCFC-225cb and the OH radical has been measured over various temperatures. The Arrhenius expression, which describes the temperature dependence of the reaction rate constant, has been determined for HCFC-225cb. researchgate.net

Based on these kinetic data, the atmospheric half-life for this reaction is estimated to be 4.9 years. wikipedia.org Other calculations, using measured Arrhenius parameters, derive a tropospheric lifetime of approximately 8 years. acs.org This relatively long lifetime allows the compound to persist in the atmosphere, contributing to its global warming potential. wikipedia.org

Table 1: Kinetic Parameters for the Reaction of HCFC-225cb with OH Radicals

| Parameter | Value | Temperature Range (K) |

|---|---|---|

| Arrhenius Expression | (6.75 ± 3.70) × 10⁻¹³ exp(−1300 ± 180/T) cm³ molecule⁻¹ s⁻¹ | 298 - 400 |

| Atmospheric Half-Life | ~4.9 years | - |

Data sourced from ResearchGate. researchgate.netacs.org

The degradation of this compound (CF₂ClCF₂CHClF) initiated by the hydroxyl radical leads to the formation of a haloalkyl radical (CF₂ClCF₂CClF). This radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (CF₂ClCF₂C(O₂)ClF). Subsequent reactions of this peroxy radical in the atmosphere lead to a variety of intermediate and final degradation products.

The atmospheric degradation of hydrochlorofluorocarbons (HCFCs) like HCFC-225cb is expected to produce several stable end products. nasa.govfluorocarbons.org By analogy with similar compounds, the ultimate degradation products are likely to include carbon dioxide (CO₂), hydrogen fluoride (HF), and carbonyl fluoride (COF₂). fluorocarbons.org The presence of chlorine in the parent molecule also implies the formation of chlorine-containing species. The degradation of certain HCFCs can also yield trifluoroacetic acid (TFA) or mixed fluorochloroacetic acids. nasa.gov

Intermediate products formed during the degradation cascade can include various halogenated aldehydes. noaa.gov These aldehydes are generally short-lived in the atmosphere. noaa.gov

Halogenated aldehydes, which are potential intermediates in the degradation pathway, are subject to rapid removal from the atmosphere. noaa.gov Their primary tropospheric loss process is expected to be photolysis (decomposition by sunlight), which leads to the cleavage of the carbon-carbon bond. noaa.gov This process is typically rapid, with photolysis lifetimes estimated to be on the order of hours to a few days, preventing the accumulation of these intermediate compounds in the atmosphere. noaa.gov

Environmental Degradation Mechanisms

When released into the environment, this compound partitions between air, water, and soil. In aquatic environments, it is not expected to biodegrade rapidly. chemicalbook.com Studies have shown that in a 28-day test, it reached only 15% of its theoretical biochemical oxygen demand (BOD). chemicalbook.com

Based on its octanol-water partition coefficient (log Kow of 3.1), an estimated bioconcentration factor (BCF) of 50 has been calculated. chemicalbook.com This suggests a moderate potential for bioconcentration in aquatic organisms. chemicalbook.com In soil, the compound is expected to have low mobility based on an estimated soil organic carbon-water partitioning coefficient (Koc) of 700. chemicalbook.com

Reactivity with Other Chemical Species (e.g., Strong Reducing Agents, Strong Oxidizing Agents, Strong Bases)

This compound is relatively inert under most normal conditions. wikipedia.org However, it can undergo vigorous reactions with certain types of chemical species.

Strong Reducing Agents : The compound can react violently with strong reducing agents, such as very active metals. chemicalbook.comnoaa.gov

Strong Oxidizing Agents : It can be oxidized by strong oxidizing agents, particularly under conditions of extreme temperature. chemicalbook.comnoaa.gov

Strong Bases : Reaction with strong bases can lead to the release of toxic gases. wikipedia.orgchemicalbook.comnoaa.gov It is also considered incompatible with alkalies. farnell.com

High-Temperature Decomposition Pathways and Products

Exposure of this compound to high temperatures, such as those encountered in fires, can lead to its decomposition. farnell.com The thermal degradation process breaks the compound down into smaller, often toxic and corrosive, products.

The primary hazardous decomposition products formed include hydrochloric acid (HCl) and hydrofluoric acid (HF). farnell.com The formation of carbonyl halides, such as carbonyl fluoride (COF₂) and phosgene (COCl₂), is also possible. farnell.com The thermal decomposition of other fluorinated compounds can also produce carbon monoxide (CO) and carbon dioxide (CO₂). wikipedia.org At very high temperatures, around 800°C, the formation of other perfluorinated compounds like tetrafluoromethane has been observed from the decomposition of similar polymers. turi.org

Table 2: Potential High-Temperature Decomposition Products

| Product Name | Chemical Formula |

|---|---|

| Hydrochloric Acid | HCl |

| Hydrofluoric Acid | HF |

| Carbonyl Fluoride | COF₂ |

| Phosgene | COCl₂ |

| Carbon Monoxide | CO |

Environmental Distribution and Fate of 1,3 Dichloro 1,1,2,2,3 Pentafluoropropane

Atmospheric Partitioning and Transport Dynamics

When released into the environment, 1,3-Dichloro-1,1,2,2,3-pentafluoropropane primarily partitions into the atmosphere. With a vapor pressure of 286 mm Hg at 25°C, it is expected to exist solely in the vapor phase in the ambient atmosphere wikipedia.org. This high volatility facilitates its distribution and transport over long distances.

The primary mechanism for its removal from the atmosphere is degradation through reactions with photochemically-produced hydroxyl (OH) radicals wikipedia.orgfluorocarbons.orgfluorocarbons.org. The atmospheric lifetime of HCFCs is predominantly determined by this reaction in the troposphere noaa.govescholarship.org. For this compound, the estimated atmospheric half-life is 4.9 years wikipedia.org. This relatively long lifetime allows for its transport into the stratosphere, where it can contribute to ozone depletion. The atmospheric lifetime is a critical factor, as substances with longer lifetimes have a greater potential to become well-mixed in the atmosphere and contribute to global environmental effects ipcc.chipcc.ch.

Stratospheric Ozone Depletion Potential (ODP) Assessments and Mechanisms

As a hydrochlorofluorocarbon (HCFC), this compound is recognized as an ozone-depleting substance (ODS) ubc.ca. The Ozone Depletion Potential (ODP) is a relative measure of a substance's ability to destroy stratospheric ozone, with the reference compound, trichlorofluoromethane (CFC-11), having an ODP of 1.0 ubc.cawikipedia.orgepa.gov.

This compound has an ODP of 0.03 wikipedia.org. While lower than that of CFCs, this value is on the higher end for HCFCs wikipedia.orgwikipedia.org. The mechanism of ozone depletion involves the transport of the compound to the stratosphere, where intense ultraviolet (UV) radiation causes the breakdown of the molecule, releasing chlorine atoms. These chlorine atoms then catalytically destroy ozone molecules, contributing to the thinning of the ozone layer ubc.caepa.gov. The presence of hydrogen in HCFCs makes them susceptible to degradation by hydroxyl radicals in the troposphere, which reduces the amount of the substance that reaches the stratosphere compared to CFCs, resulting in lower ODP values wikipedia.org.

Environmental Persistence and Biotransformation Studies

The environmental persistence of this compound is largely defined by its atmospheric lifetime of 4.9 years wikipedia.org. In other environmental compartments, it is generally considered chemically inert under many conditions. However, it can react with strong reducing agents, such as active metals, and strong oxidizing agents, particularly at high temperatures. Contact with strong bases may also lead to the release of toxic gases chemicalbook.com.

Biodegradation Rates and Mechanisms in Environmental Compartments

Studies on the biodegradability of this compound indicate that it is not readily biodegradable. In a 28-day closed bottle test, the compound, at a concentration of 9.4 mg/L, achieved only 15% of its theoretical biochemical oxygen demand (BOD) chemicalbook.com. This low rate of biodegradation suggests that microbial degradation is not a significant removal pathway for this compound in aquatic or soil environments, leading to its persistence in these compartments chemicalbook.com. For comparison, its isomer, 3,3-dichloro-1,1,1,2,2-pentafluoropropane (B156229) (HCFC-225ca), also shows low biodegradability, reaching 7% of its theoretical BOD in a similar 28-day test nih.gov.

Bioconcentration Factor Analysis

The potential for a chemical to accumulate in aquatic organisms is assessed using the bioconcentration factor (BCF). The BCF is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water us.es. For this compound, an estimated BCF of 50 has been calculated using its logarithm of the octanol-water partition coefficient (log Kow) of 3.1 and a regression-derived equation chemicalbook.com. According to standard classification schemes, a BCF value in this range suggests a moderate potential for bioconcentration in aquatic organisms chemicalbook.com.

Modeling Environmental Distribution and Exposure (e.g., Equilibrium Criterion Models)

Environmental fate models, such as Equilibrium Criterion (EQC) or fugacity models, use a chemical's physical and chemical properties to predict its distribution and concentration in different environmental compartments like air, water, soil, and sediment. Key parameters for these models include vapor pressure, water solubility, octanol-water partition coefficient (Kow), and soil organic carbon-water partition coefficient (Koc) epa.gov.

For this compound, several of these key parameters have been established:

Vapor Pressure: 286 mm Hg (at 25°C), indicating high volatility and preference for the air compartment wikipedia.org.

Water Solubility: Slightly soluble in water chemicalbook.com.

Soil Organic Carbon-Water Partition Coefficient (Koc): An estimated Koc of 700 suggests low mobility in soil, meaning the compound is likely to adsorb to soil and sediment particles rather than remaining in pore water chemicalbook.com.

Bioconcentration Factor (BCF): An estimated value of 50 indicates moderate bioaccumulation potential chemicalbook.com.

Using these parameters in an EQC model would predict that upon release, this compound will predominantly partition to the atmosphere due to its high vapor pressure. Its low soil mobility suggests that any deposition onto land would likely be retained in the upper soil layers. Its slight water solubility and moderate BCF indicate that while some will be present in aquatic systems, the potential for high concentrations in water or significant bioaccumulation is limited compared to more hydrophobic compounds.

Physicochemical Properties for Environmental Fate Modeling

| Property | Value | Implication for Environmental Fate |

|---|---|---|

| Atmospheric Half-Life | 4.9 years | Persistence in atmosphere, long-range transport |

| Vapor Pressure | 286 mm Hg at 25°C | Exists as vapor; partitions primarily to air |

| Biodegradation | 15% of theoretical BOD in 28 days | Not readily biodegradable; persists in water/soil |

| Bioconcentration Factor (BCF) | ~50 | Moderate potential for bioaccumulation in aquatic life |

| Soil Sorption Coefficient (Koc) | ~700 | Low mobility in soil; tends to adsorb to soil particles |

Advanced Analytical Techniques for the Characterization and Environmental Monitoring of 1,3 Dichloro 1,1,2,2,3 Pentafluoropropane

Spectroscopic Methods in Structural Elucidation (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of fluorinated compounds like 1,3-dichloro-1,1,2,2,3-pentafluoropropane. Due to the presence of fluorine, ¹⁹F NMR is particularly informative. The ¹⁹F nucleus possesses a nuclear spin of 1/2, a natural abundance of 100%, and a high gyromagnetic ratio, making it highly sensitive to NMR detection wikipedia.org. This results in sharp signals and a wide chemical shift range, which minimizes spectral overlap and facilitates detailed structural analysis huji.ac.il.

In addition to ¹⁹F NMR, ¹H NMR would show a signal for the single proton, and its coupling to adjacent fluorine atoms would provide further structural confirmation. ¹³C NMR would reveal the three distinct carbon environments in the propane (B168953) backbone. The combination of these NMR techniques allows for the unambiguous determination of the compound's molecular structure.

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Relevant Functional Groups (Referenced to CFCl₃)

| Functional Group | Chemical Shift Range (ppm) |

| -CF₂- | +80 to +140 |

| -CF- | +140 to +250 |

| Note: These are general ranges and the exact chemical shifts for this compound would depend on its specific molecular environment. |

Chromatographic Techniques for Separation and Quantification (e.g., Gas Chromatography with Mass Spectrometry)

Gas Chromatography with Mass Spectrometry (GC-MS) is a cornerstone technique for the separation and quantification of volatile compounds such as this compound wikipedia.org. This method combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry thermofisher.com.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (a coating on the column wall). The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a fingerprint of the molecule, allows for positive identification. The abundance of specific ions is used for quantification thermofisher.com. For enhanced sensitivity, especially at trace levels, selected ion monitoring (SIM) or selected reaction monitoring (SRM) modes can be employed thermofisher.com.

Table 2: Representative GC-MS Instrumental Parameters for the Analysis of Hydrochlorofluorocarbons

| Parameter | Setting |

| Gas Chromatograph | |

| Column | GS-GASPRO (60 m x 0.32 mm) or similar |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial temperature 40°C, ramp to 200°C |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) |

| Note: These parameters are illustrative and would require optimization for the specific analysis of this compound. |

Techniques for Atmospheric Concentration Measurement

The monitoring of atmospheric concentrations of hydrochlorofluorocarbons, including HCFC-225cb, is essential for assessing their contribution to ozone depletion and global warming. Global monitoring networks, such as the Advanced Global Atmospheric Gases Experiment (AGAGE), employ high-frequency in-situ measurements and flask sampling programs nih.gov.

A key analytical technique used in these networks is the "Medusa" preconcentration gas chromatography-mass spectrometry (GC-MS) system nih.gov. This method allows for the detection of trace atmospheric concentrations of a wide range of halogenated compounds. Air samples are first passed through a preconcentration trap cooled to very low temperatures to trap the compounds of interest while allowing the major components of air (nitrogen, oxygen, argon) to pass through. The trap is then rapidly heated, and the desorbed compounds are injected into the GC-MS for separation and detection. This preconcentration step significantly enhances the sensitivity of the measurement, enabling the quantification of substances at parts-per-trillion (ppt) levels nih.gov.

Analytical Methodologies for Water and Terrestrial Matrices

The detection of this compound in water and terrestrial matrices like soil and sediment requires sample preparation techniques that can effectively extract this volatile compound.

For aqueous samples, a common and effective method is purge-and-trap gas chromatography-mass spectrometry (GC-MS) . In this technique, an inert gas is bubbled through the water sample, stripping the volatile organic compounds, including HCFC-225cb, from the liquid phase. The gas stream is then passed through a sorbent trap, which captures the analytes. The trap is subsequently heated to desorb the compounds into the GC-MS system for analysis. This method is highly sensitive and is a standard procedure for the analysis of volatile organic compounds in drinking water and wastewater who.int.

For soil and other solid matrices, methods such as steam distillation-extraction or headspace analysis coupled with GC-MS can be utilized. Steam distillation can be used to extract volatile and semi-volatile compounds from the solid matrix. The resulting distillate is then extracted with a solvent, and the extract is analyzed by GC-MS. Headspace analysis involves heating the sample in a sealed vial to allow volatile compounds to partition into the gas phase above the sample. A portion of this headspace gas is then injected into the GC-MS. The choice of method depends on the specific characteristics of the matrix and the required detection limits.

Table 3: Summary of Analytical Techniques for this compound in Different Matrices

| Matrix | Sample Preparation | Analytical Technique |

| Gas (Atmosphere) | Cryogenic Preconcentration | GC-MS |

| Liquid (Water) | Purge-and-Trap | GC-MS |

| Solid (Soil, Sediment) | Steam Distillation-Extraction or Headspace | GC-MS |

Computational Chemistry and Theoretical Modeling of 1,3 Dichloro 1,1,2,2,3 Pentafluoropropane

Quantum Chemical Calculations of Molecular Properties and Reactivity

While specific quantum chemical calculation studies for 1,3-Dichloro-1,1,2,2,3-pentafluoropropane are not widely available in public literature, the principles of these calculations are well-established for predicting the properties of halogenated hydrocarbons. rsdjournal.orgnasa.gov Methods such as Density Functional Theory (DFT) are used to determine optimized molecular geometry, bond energies, and electronic structure, which are fundamental to understanding the molecule's stability and reactivity. rsdjournal.org

These theoretical calculations can predict key physical and chemical properties, which can then be compared with experimental data for validation. For HCFC-225cb, several key properties have been experimentally determined and are used in environmental models.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃HCl₂F₅ |

| Molecular Weight | 202.94 g/mol |

| Boiling Point | 56 °C |

| Vapor Pressure | 286 mm Hg at 25 °C |

| Density | 1.56 g/mL |

Data sourced from multiple references. wikipedia.orgontosight.ainist.gov

Theoretical models also investigate the molecule's reactivity, particularly with atmospheric radicals. The primary atmospheric degradation pathway for hydrochlorofluorocarbons (HCFCs) is initiated by a reaction with the hydroxyl (OH) radical. nih.govnasa.gov Quantum chemical calculations can model the potential energy surface of this reaction, identifying the most likely points of hydrogen abstraction and predicting the reaction rate constants. nih.gov This information is critical for simulating the compound's atmospheric lifetime.

Atmospheric Lifetime and Degradation Pathway Simulations

The atmospheric lifetime of a compound like HCFC-225cb is a critical parameter for assessing its environmental impact. This value is largely determined by its rate of reaction with photochemically produced hydroxyl (OH) radicals in the troposphere. nih.govnasa.gov

Simulations based on these reaction rates estimate the atmospheric half-life for HCFC-225cb to be approximately 4.9 years, which corresponds to a global atmospheric lifetime of 5.9 years. wikipedia.orgepa.gov The primary atmospheric sink for hydrohaloalkanes is this reaction with OH radicals. nih.gov

The degradation process begins with the abstraction of the hydrogen atom from the HCFC-225cb molecule by an OH radical. This initial step leads to the formation of a haloalkyl radical. Subsequent reactions with oxygen (O₂) and other atmospheric constituents lead to the formation of various degradation products. nasa.gov While the complete degradation pathway for HCFC-225cb is complex, analogous reactions for other HCFCs suggest the formation of halogenated carbonyls, acids, and peroxy nitrates. nasa.govresearchgate.net These degradation products themselves may have environmental implications that are also assessed through modeling.

Global Warming Potential and Ozone Depletion Potential Simulations

The environmental impact of HCFC-225cb is quantified by two key metrics: the Ozone Depletion Potential (ODP) and the Global Warming Potential (GWP). These values are derived from complex atmospheric models that simulate the chemical's behavior and effects.

The Ozone Depletion Potential (ODP) is a relative measure of a substance's ability to destroy stratospheric ozone, with the reference compound being CFC-11 (ODP = 1.0). epa.gov Because HCFC-225cb contains chlorine, it contributes to ozone depletion. nasa.gov Models and semi-empirical data indicate that HCFC-225cb has an ODP of approximately 0.03. wikipedia.orgepa.gov

The Global Warming Potential (GWP) measures how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO₂; GWP = 1.0). epa.gov HCFC-225cb is a potent greenhouse gas. Simulations over a 100-year time horizon have established a GWP value for HCFC-225cb in the range of 525 to 595. epa.gov One reported value is 568 times that of CO₂. wikipedia.org

Table 2: Environmental Impact Potentials of this compound

| Metric | Value | Reference Compound |

|---|---|---|

| Atmospheric Lifetime | 5.9 years | N/A |

| Ozone Depletion Potential (ODP) | 0.03 - 0.033 | CFC-11 (ODP = 1.0) |

| Global Warming Potential (GWP, 100-year) | 525 - 595 | CO₂ (GWP = 1.0) |

Data sourced from the U.S. Environmental Protection Agency (EPA) and other references. wikipedia.orgepa.govchemreg.net

These simulated values are essential for international agreements like the Montreal Protocol, which regulates the phasing out of ozone-depleting substances. copernicus.org

Predictive Modeling for Environmental Exposure and Fate

Predictive models are used to estimate the environmental fate, transport, and potential exposure pathways of chemicals following their release. researchgate.net For HCFC-225cb, which was used as a cleaning agent and solvent, releases could occur through various industrial waste streams. wikipedia.orgepa.gov

Given its high vapor pressure (286 mm Hg at 25 °C), models predict that this compound released to the environment will exist almost exclusively as a vapor in the atmosphere. wikipedia.org This is a key input for fate and transport models.

Tools developed by the U.S. Environmental Protection Agency (EPA), such as the EPI (Estimation Programs Interface) Suite™ and the Chemical Screening Tool for Exposures and Environmental Releases (ChemSTEER) , are used for this type of predictive modeling. regulations.govepa.gov

EPI Suite™ can estimate various physicochemical properties and environmental fate parameters, such as atmospheric reaction rates and partitioning between air, water, and soil. epa.govchemistryforsustainability.org For a volatile compound like HCFC-225cb, the AOPWIN™ module would be used to estimate its atmospheric oxidation rate, which informs its persistence. regulations.gov

ChemSTEER is designed to estimate workplace exposures and environmental releases from industrial and commercial chemical use. epa.govepa.gov It uses information about the chemical's properties, production volume, and specific industrial processes to model releases to air, water, and land. regulations.gov For a solvent use scenario involving HCFC-225cb, ChemSTEER would predict high releases to the air due to its volatility. nih.gov

These models help regulators conduct screening-level risk assessments by predicting environmental concentrations and identifying the primary media of concern—in this case, the atmosphere. epa.gov

Derivatives, Precursors, and Analogues in Chemical Research

Synthesis and Characterization of Related Fluorinated Propane (B168953) Derivatives

Research in the field of fluorinated propanes is active, with various synthetic routes being explored to create derivatives of 1,3-Dichloro-1,1,2,2,3-pentafluoropropane and related compounds. The synthesis of these derivatives often involves reactions such as the addition of dichlorofluoromethane (B1207983) to tetrafluoroethylene (B6358150) to produce this compound itself. wikipedia.org Further reactions can then be carried out to modify this parent molecule.

The characterization of these derivatives is crucial to understanding their physical and chemical properties. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to determine the molecular structure and purity of the synthesized compounds. The data obtained from these characterization methods are essential for predicting the behavior of these compounds in various applications and for assessing their environmental impact.

A one-pot N-perfluoroalkylation reaction of nitrosoarenes has been reported for the synthesis of fluorinated hydroxamic acids, amides, and thioamides. nih.gov This method proceeds through an N-perfluoroalkylated hydroxylamine (B1172632) intermediate, showcasing a pathway to a diverse range of fluorinated derivatives. nih.gov The reaction's versatility allows for the introduction of various functional groups, leading to compounds with potentially unique biological or material properties.

The table below summarizes some related fluorinated propane derivatives and their key identifiers.

| Compound Name | CAS Number | Molecular Formula |

| This compound | 507-55-1 | C₃HCl₂F₅ |

| 1,1,1,3,3-Pentafluoropropane | 460-92-4 | C₃H₃F₅ |

| 1,1,1,2,3-Pentafluoropropane | Not Available | C₃H₃F₅ |

Research into Alternative Hydrofluoroolefin (HFO) Compounds (e.g., 2-Chloro-1,3,3,3-tetrafluoropropene)

The development of hydrofluoroolefins (HFOs) represents a significant shift in the chemical industry's approach to refrigerants and blowing agents. openaccessgovernment.org HFOs are unsaturated organic compounds containing hydrogen, fluorine, and carbon, which gives them a much lower global warming potential (GWP) compared to their saturated counterparts, HFCs and HCFCs. openaccessgovernment.orgunep.org This is because the double bond in HFOs makes them more reactive in the atmosphere, leading to shorter atmospheric lifetimes.

One area of active research is the synthesis of HFOs from HCFCs. For instance, 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) is a key intermediate in the production of the low-GWP refrigerant 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf). google.com Processes have been developed for the manufacture of HCFO-1233xf through the vapor phase fluorination of compounds like 1,1,1,2,3-pentachloropropane. google.com

The conversion of HCFCs and HFCs to HFOs is a critical strategy for mitigating the climate impact of fluorinated compounds. Research focuses on developing efficient and selective catalytic processes for these transformations. For example, the catalytic gas phase reaction of CF₃-CCl=CH₂ with HF to yield CF₃-CF=CH₂ has been studied to understand the reaction pathways involved. researchgate.net

The table below provides information on some notable HFO compounds.

| Compound Name | Abbreviation | Key Application |

| 2,3,3,3-Tetrafluoropropene | HFO-1234yf | Refrigerant |

| 2-Chloro-3,3,3-trifluoropropene | HCFO-1233xf | Intermediate |

| trans-1-Chloro-3,3,3-trifluoropropene | HCFO-1233zd | Foam Blowing Agent |

Precursors in the Synthesis of Novel Fluorinated Compounds

This compound and its related compounds can serve as valuable precursors in the synthesis of novel fluorinated molecules. The presence of both chlorine and fluorine atoms in these molecules provides multiple reactive sites for further chemical transformations.

For example, dehydrochlorination or dehydrofluorination reactions can be used to introduce double bonds, leading to the formation of fluoroalkenes. These alkenes can then be used as monomers in polymerization reactions to create fluoropolymers with specialized properties. Additionally, the chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, allowing for the synthesis of a wide range of derivatives.

The development of new synthetic methodologies is crucial for expanding the utility of these precursors. Recent research has focused on developing catalytic systems that can selectively activate C-Cl or C-F bonds, enabling more controlled and efficient synthetic routes. The ability to synthesize novel fluorinated compounds is essential for advancements in materials science, pharmaceuticals, and agrochemicals, where fluorine-containing molecules often exhibit unique and desirable properties. The search for new perfluorinated compounds also involves developing fluorine-specific detection methods for their identification in various environments. nih.gov

Regulatory Frameworks and Their Impact on Academic Research of 1,3 Dichloro 1,1,2,2,3 Pentafluoropropane

Influence of the Montreal Protocol on Research Priorities and Substance Phase-Out

The Montreal Protocol on Substances that Deplete the Ozone Layer, a landmark international environmental agreement signed in 1987, has been the principal driver in dictating the research and use of substances like HCFC-225ca. psu.edu This treaty and its subsequent amendments and adjustments have established a clear schedule for the phase-out of ozone-depleting substances (ODS), including hydrochlorofluorocarbons (HCFCs). ifc.orglibertygreen.ch

Initially, HCFCs were developed and promoted as transitional substitutes for the more potent ozone-depleting chlorofluorocarbons (CFCs). libertygreen.chunep.org This transition was a direct result of the Montreal Protocol's initial focus on phasing out CFCs, which spurred research into less harmful alternatives. ifc.orgacs.org The lower ozone depletion potential (ODP) of HCFCs made them an attractive interim solution for applications such as refrigeration, air conditioning, foam blowing, and solvent cleaning. unep.org

However, the understanding that HCFCs, while less damaging than CFCs, still contribute to ozone depletion led to their inclusion in the phase-out schedule under the Protocol. ifc.org This prompted a shift in research priorities, moving away from the application and refinement of HCFC technologies and towards the development of zero-ODP alternatives, such as hydrofluorocarbons (HFCs) and other compounds. libertygreen.chuca.fr

The phase-out schedule for HCFCs under the Montreal Protocol has been a critical factor for both industrialized (non-Article 5) and developing (Article 5) countries. For developed nations, the phase-out has been more accelerated, with a target of complete phase-out by 2020, allowing for a small servicing tail until 2030. ifc.org Developing countries were given a longer timeline, with a freeze in consumption by 2016 and a full phase-out by 2040. ifc.org This tiered approach has influenced regional research and development efforts, with non-Article 5 countries leading the charge in finding and implementing HCFC alternatives.

The table below outlines the Ozone Depletion Potential (ODP) of HCFC-225ca and its isomer, providing context for their regulation under the Montreal Protocol.

| Compound | ODP |

| 3,3-Dichloro-1,1,1,2,2-pentafluoropropane (B156229) (HCFC-225ca) | 0.025 |

| 1,3-Dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb) | 0.033 |

Data sourced from the U.S. Environmental Protection Agency and other regulatory documents. ozone.org.cn

The ongoing implementation of the Montreal Protocol continues to drive research, not only into new alternative substances but also into the atmospheric fate and impact of phased-out compounds like HCFC-225ca.

National and International Regulations Shaping Chemical Research on HCFCs

In addition to the overarching framework of the Montreal Protocol, a variety of national and international regulations have further directed the course of chemical research on HCFCs, including HCFC-225ca. These regulations often translate the broad goals of the Protocol into specific, legally binding requirements for industries and researchers.

In the United States , the Environmental Protection Agency (EPA) is authorized under the Clean Air Act to manage the phase-out of ODS. unep.org The EPA's regulations have established specific use restrictions for HCFCs, including HCFC-225ca. chemtel.net For instance, certain uses of HCFC-225ca have been deemed acceptable, while others have been prohibited, guiding research towards approved applications or alternative chemicals for restricted uses. chemtel.net

The European Union has also implemented stringent regulations on ODS, often going beyond the requirements of the Montreal Protocol. dell.comdell.com The EU's F-Gas Regulation, for example, targets the reduction of emissions from fluorinated greenhouse gases, which include many of the alternatives to ODS. uca.fr This has created a complex regulatory landscape where researchers must consider not only the ODP of a substance but also its Global Warming Potential (GWP). This dual consideration has spurred research into alternatives that are both ozone-friendly and have a low climate impact. uca.fr

The table below presents the Global Warming Potential (GWP) for HCFC-225ca and its isomer, highlighting their climate impact, a key consideration in recent regulatory actions.

| Compound | GWP (100-year) |

| 3,3-Dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca) | 122 |

| This compound (HCFC-225cb) | 595 |

Data sourced from various international assessment reports. unep.orgdcceew.gov.auunep.org

Furthermore, international collaborations and information sharing, often facilitated by bodies like the United Nations Environment Programme (UNEP), have played a crucial role in harmonizing research efforts and disseminating findings on HCFC alternatives. unep.orgun.org These platforms allow for the exchange of technical information, which is vital for a coordinated global transition away from HCFCs. igsd.org The tightening of regulations on HFCs, the primary replacements for HCFCs, under initiatives like the Kigali Amendment to the Montreal Protocol, is now driving a new wave of research into fourth-generation refrigerants and other alternatives with even lower environmental impacts. uca.frktc.re.kr

Historical Context of 1,3 Dichloro 1,1,2,2,3 Pentafluoropropane S Role in Chemical Policy and Environmental Science

Evolution as a Transitional Replacement for Ozone-Depleting Substances (e.g., CFC-113)

The story of HCFC-225cb begins with the landmark Montreal Protocol on Substances that Deplete the Ozone Layer, an international treaty signed in 1987. wikipedia.org This agreement mandated the phasing out of chemicals responsible for the depletion of the stratospheric ozone layer, most notably chlorofluorocarbons (CFCs). wikipedia.orgstate.gov One such CFC, 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113), was widely used as a cleaning agent in various industries due to its effectiveness, low toxicity, and material compatibility. wikipedia.orgp2infohouse.org

With the impending phase-out of CFC-113, industries sought viable alternatives. HCFC-225cb, often in a mixture with its isomer 3,3-dichloro-1,1,1,2,2-pentafluoropropane (B156229) (HCFC-225ca) marketed as AK-225, emerged as a leading transitional replacement. p2infohouse.orggoogle.com The physical and chemical properties of the HCFC-225 blend were very similar to those of CFC-113, allowing for its use in existing cleaning processes and equipment with minimal modifications. p2infohouse.org This "drop-in" characteristic made it an attractive and essential alternative, facilitating a smoother transition away from the more damaging CFC-113 by the 1996 deadline. wikipedia.orgp2infohouse.org

HCFCs like HCFC-225cb were considered "transitional" because, while they still contained chlorine and had the potential to deplete ozone, their ozone depletion potential (ODP) was significantly lower than that of the CFCs they replaced. epa.gov The ODP of HCFC-225cb is 0.033, a considerable reduction from CFC-113's ODP. epa.gov However, the understanding was always that HCFCs were not a permanent solution and would also eventually be phased out under the Montreal Protocol. wikipedia.orgp2infohouse.org

Key Environmental Properties of HCFC-225cb and CFC-113

| Compound | Chemical Formula | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP, 100-year) | Atmospheric Lifetime (years) |

| 1,3-Dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb) | C3HCl2F5 | 0.033 epa.gov | 595 epa.gov | 5.9 epa.gov |

| 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113) | CCl2FCClF2 | 1 unido.org | 6,130 unido.org | 85 unido.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Research on its Application in Specialized Cleaning and Aerospace Systems (Historical Perspective)

The unique properties of HCFC-225cb made it particularly suitable for high-stakes cleaning applications where precision and reliability were paramount. nasa.gov Notably, the aerospace industry, including NASA and the United States Department of Defense, adopted HCFC-225 (as AK-225) for cleaning critical components such as oxygen breathing systems and large-scale propulsion oxygen systems. wikipedia.org

Prior to 1996, CFC-113 had been the solvent of choice for these applications because of its cleaning efficacy, non-reactivity with oxygen, and compatibility with a wide range of materials used in aerospace construction. wikipedia.org The transition to HCFC-225 was a direct consequence of the Montreal Protocol's regulations. wikipedia.org Its use as a cleaning agent for sensitive aerospace and electronics equipment was a primary application. wikipedia.orgnasa.gov Research during this period focused on ensuring that HCFC-225 could meet the stringent cleanliness and safety standards required for these critical systems. nasa.gov However, even in these specialized uses, HCFC-225 was recognized as an interim solution. wikipedia.org

Academic Studies on the Environmental Implications of ODS Replacements

The introduction of HCFCs as replacements for CFCs spurred a new wave of academic research into the environmental consequences of these transitional substances. copernicus.orgcopernicus.org While having a lower ODP, scientists began to investigate other environmental metrics, particularly their global warming potential (GWP). copernicus.orgregulations.gov

Studies revealed that this compound is a potent greenhouse gas. wikipedia.org Its 100-year GWP is 595, meaning it is 595 times more effective at trapping heat in the atmosphere than carbon dioxide over a century. epa.gov While this is significantly lower than the GWP of CFC-113, it is still a substantial value. epa.govunido.org

Further research focused on the atmospheric fate of HCFC-225cb. wikipedia.org When released into the atmosphere, it exists as a vapor and is subject to degradation through reactions with hydroxyl radicals. wikipedia.org The estimated atmospheric half-life for this reaction is approximately 4.9 to 5.9 years. wikipedia.orgnoaa.gov

The growing body of scientific evidence on the GWP of HCFCs, including HCFC-225cb, contributed to the decision to amend the Montreal Protocol to accelerate their phase-out. wikipedia.orgepa.gov The focus of international agreements expanded from solely protecting the ozone layer to also mitigating climate change. wikipedia.orgstate.gov This led to the ultimate inclusion of HCFCs in the phase-out schedules for both developed and developing countries, with production and consumption of HCFC-225cb significantly declining after 2020. wikipedia.orgepa.gov

Future Research Directions and Challenges

Development of Next-Generation Environmentally Benign Alternatives

The phase-out of hydrochlorofluorocarbons (HCFCs) under the Montreal Protocol has necessitated the development of next-generation alternatives. microcare.com While HCFC-225ca was itself an interim replacement for the more potent ozone-depleting substance CFC-113, its own environmental impact, including an ozone depletion potential (ODP) of 0.025 and a significant global warming potential (GWP) of 122 (for the 'ca' isomer), drives the search for even more benign options. microcare.comepa.gov

Future research is focused on several classes of compounds:

Hydrofluoroolefins (HFOs): These unsaturated organic compounds containing hydrogen, fluorine, and carbon are a major area of investigation. Their primary advantage is a much lower GWP compared to HFCs and HCFCs, due to their shorter atmospheric lifetimes. microcare.com DuPont's Sion® brand is an example of an HFO-based alternative being explored. microcare.com

Hydrochlorofluoroolefins (HCFOs): Similar to HFOs, these compounds also have a double bond, leading to shorter atmospheric lifetimes and lower GWPs. regulations.gov

Natural Refrigerants and Solvents: Research continues into the viability of naturally occurring substances like hydrocarbons and carbon dioxide for various applications, although their flammability and efficiency in certain systems can present challenges. researchgate.net

Not-in-Kind Technologies: This area of research explores entirely different processes to replace the function of solvents like HCFC-225ca, such as aqueous cleaning, semi-aqueous cleaning, and supercritical fluid cleaning. nasa.govdoi.org

A significant challenge lies in developing a "drop-in" replacement that matches the cleaning performance, material compatibility, and safety profile of HCFC-225ca without introducing new environmental or health concerns. microcare.comnasa.gov The ideal alternative would have zero ODP, a very low GWP, be non-flammable, have low toxicity, and be cost-effective.

Table 1: Comparison of HCFC-225ca Isomers and Potential Alternative Classes

| Compound/Class | ODP | GWP (100-year) | Key Characteristics |

| HCFC-225ca | 0.025 | 122 | Good cleaning performance, non-flammable, being phased out. microcare.comepa.gov |

| HCFC-225cb | 0.033 | 595 | Higher GWP isomer of HCFC-225. epa.gov |

| HFOs | ~0 | Very Low | Short atmospheric lifetime, low GWP. microcare.com |

| HCFOs | Very Low | Very Low | Short atmospheric lifetime, low GWP. regulations.gov |

| Natural Solvents | 0 | Variable (Low) | Can be flammable, may require equipment modification. researchgate.net |

Advanced Analytical Techniques for Trace Environmental Detection

The ability to detect and quantify trace levels of 1,3-dichloro-1,1,2,2,3-pentafluoropropane in various environmental matrices is essential for monitoring compliance with phase-out regulations and for assessing environmental contamination.

Current analytical methods for detecting halogenated compounds often involve gas chromatography (GC) coupled with mass spectrometry (MS) or an electron capture detector (ECD). cdc.gov Purge-and-trap techniques are commonly used to concentrate volatile organic compounds from water samples before analysis. who.int

Challenges and future research directions in this area include:

Lowering Detection Limits: Developing methods with even lower detection limits is crucial for identifying and quantifying the compound at the very low concentrations expected in ambient air and water as its use diminishes.

Real-time Monitoring: The development of portable, real-time analytical instruments would allow for rapid, on-site screening of potential contamination sources.

Matrix-Specific Methods: Research is needed to optimize extraction and analysis protocols for complex environmental matrices such as soil, sediment, and biological tissues.

Isomer-Specific Analysis: Given the different properties of HCFC-225ca and HCFC-225cb, analytical methods must be able to accurately distinguish between these and other isomers. epa.gov

The development of more sensitive and specific analytical techniques will be vital for the long-term environmental management of this and other halogenated compounds. eurofinsus.com

Comprehensive Life Cycle Assessment Methodologies for Halogenated Hydrocarbons

A true understanding of the environmental impact of any chemical requires a comprehensive life cycle assessment (LCA). For halogenated hydrocarbons like this compound, this means evaluating impacts from "cradle to grave," including:

Raw Material Extraction and Synthesis: The energy and resources consumed, and the waste and emissions generated during the manufacturing process.

Use Phase: Emissions during use, for example, in industrial cleaning processes.

End-of-Life: The environmental impact of disposal or recycling.

Future research in LCA methodologies for halogenated hydrocarbons should address the following challenges:

Data Gaps: A lack of comprehensive and high-quality data for all life cycle stages can limit the accuracy of LCAs. researchgate.net

Impact Assessment of Degradation Products: LCAs need to incorporate the environmental and toxicological impacts of atmospheric degradation products.

Comparing Diverse Alternatives: Developing robust LCA frameworks that can fairly compare a wide range of alternatives, including not-in-kind technologies, is essential for informed decision-making. doi.orgepa.gov

Circular Economy Integration: Research is needed on how to best incorporate circular economy principles, such as solvent recovery and recycling, into LCA models for halogenated hydrocarbons.

By developing more comprehensive and standardized LCA methodologies, researchers and policymakers can make more informed decisions about the selection of truly sustainable alternatives to compounds like this compound. researchgate.neticca-chem.org

Q & A

Q. What are the recommended methods for synthesizing 1,3-Dichloro-1,1,2,2,3-pentafluoropropane in laboratory settings?

Synthesis typically involves catalytic hydrofluorination of chlorinated precursors. For example, antimony pentachloride (SbCl₅) or fluorinated metal catalysts can facilitate the reaction of chlorofluoroalkenes with hydrogen fluoride (HF) under controlled temperature (80–150°C) and pressure (5–20 bar). A vapor-phase reaction setup minimizes side products like unsaturated intermediates . Purity optimization requires fractional distillation to separate isomers (e.g., R-225ca vs. R-225cb) and GC-MS validation .

Q. How can researchers confirm the structural identity and purity of HCFC-225cb?

Combine spectroscopic techniques:

- NMR : ¹⁹F NMR distinguishes chlorine/fluorine substitution patterns (e.g., δ -60 to -80 ppm for CF₂Cl groups) .

- IR Spectroscopy : Peaks at 1,100–1,300 cm⁻¹ confirm C-F stretches.

- GC-MS : Use a DB-624 column for isomer separation; monitor m/z 198 (M⁺-Cl) and 163 (M⁺-CF₂Cl) fragments .

Cross-reference with CAS 507-55-1 and IUPAC name for unambiguous identification .

Q. What environmental impact metrics are associated with HCFC-225cb?

HCFC-225cb has an ozone depletion potential (ODP) of ~0.02–0.03 and a global warming potential (GWP) of 525–620 (100-year horizon), per California Air Resources Board data. Its shorter atmospheric lifetime (~2–5 years) compared to CFCs reduces persistence, but researchers must account for trifluoroacetic acid (TFA) formation during degradation .

Q. What analytical techniques are suitable for quantifying HCFC-225cb in biological matrices?

In biochemical studies (e.g., plasma pretreatment), use liquid-liquid extraction with fluorinated solvents (e.g., FRIGEN II) followed by headspace GC-ECD (electron capture detection). Calibrate with internal standards like 1,2-dichlorotetrafluoroethane to address matrix effects .

Q. How is HCFC-225cb applied as a solvent in polymer research?

As a component of HCFC-225 (a blend with 3,3-dichloro-1,1,1,2,2-pentafluoropropane), it dissolves fluoropolymers without damaging substrates. For thin-film preparation (e.g., polycarbonates), use a 40–60% v/v mixture at 25°C, followed by spin-coating at 2,000–3,000 rpm. Monitor solvent evaporation rates via FTIR to prevent phase separation .

Advanced Research Questions

Q. What degradation pathways and byproducts arise from HCFC-225cb under UV irradiation?

UV photolysis (254 nm) in the presence of O₂ generates TFA, carbonyl fluoride (COF₂), and HCl. Use FTIR to track COF₂ (1,850 cm⁻¹) and ion chromatography for TFA quantification. Compare with computational models (DFT) to validate reaction intermediates .

Q. How can computational methods predict the reactivity of HCFC-225cb in catalytic systems?

Apply density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to model adsorption energies on SbCl₅ catalysts. Simulate transition states for HF addition to chlorofluoroalkene precursors. Validate with experimental kinetic data (Arrhenius plots) .

Q. What methodologies resolve contradictions in ecotoxicity data for HCFC-225cb?

Current ecotoxicity studies lack empirical data (e.g., LC₅₀ for aquatic organisms). Address gaps using QSAR models (e.g., ECOSAR v2.0) to estimate acute toxicity. Cross-validate with read-across data from structurally similar HCFCs (e.g., R-225ca) and prioritize in vitro assays for bioaccumulation potential .

Q. How does HCFC-225cb influence surface energy measurements in polymer thin films?

Use contact angle analysis (Owens-Wendt method) with water and methylene iodide. HCFC-225cb residues reduce dispersive surface energy (γ^d) by 10–15 mN/m due to fluorine-rich interfaces. Compare with XPS data to correlate surface composition with wettability .

Q. What role does HCFC-225cb play in dielectric applications, and how is performance optimized?

As a dielectric gas, it exhibits a breakdown voltage of 25–30 kV/cm (SF₆ = 45 kV/cm). Doping with 1% perfluoropropane enhances arc-quenching capacity. Test in high-voltage reactors with pulsed DC to assess ionization stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.